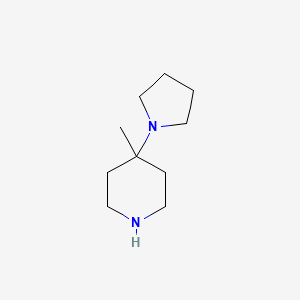

4-Methyl-4-(pyrrolidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-methyl-4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZSQQMKOKWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Method

This is a common and efficient method to prepare N-substituted piperidines:

- Starting Materials: 4-methylpiperidin-4-one (or a related ketone) and pyrrolidine.

- Procedure: The ketone is reacted with pyrrolidine under reductive amination conditions, typically in ethanol or another suitable solvent.

- Reducing Agent: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) is added to reduce the intermediate imine formed between the ketone and pyrrolidine.

- Conditions: Stirring at room temperature or mild heating under inert atmosphere for several hours.

- Outcome: Formation of 4-Methyl-4-(pyrrolidin-1-yl)piperidine with high selectivity.

This method is advantageous due to mild conditions and high yields.

Nucleophilic Substitution on 4-Methyl-4-halopiperidine

- Starting Materials: 4-Methyl-4-halopiperidine (e.g., 4-methyl-4-chloropiperidine) and pyrrolidine.

- Procedure: The halide is displaced by pyrrolidine acting as a nucleophile.

- Conditions: Reaction conducted in polar aprotic solvents such as acetonitrile or DMF, often with a base like potassium carbonate (K2CO3) to scavenge the acid formed.

- Temperature: Heating to 60-80°C for several hours.

- Purification: Standard extraction and chromatographic purification.

This method allows direct substitution but may require careful control to avoid side reactions.

Use of Protecting Groups and Coupling Agents

For more complex synthetic schemes, especially when other functional groups are present:

- Nitrogen Protecting Groups: Boc (tert-butoxycarbonyl) or other carbamate protecting groups can be introduced on the piperidine or pyrrolidine nitrogen to control regioselectivity.

- Coupling Reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar reagents facilitate amide bond formation or carbamate coupling.

- Deprotection: After coupling, protecting groups are removed under acidic conditions to yield the target compound.

This approach is useful in multi-step syntheses requiring high regio- and stereochemical control.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-Methylpiperidin-4-one, pyrrolidine, NaBH4 | RT, ethanol, 16h | 85-95 | High selectivity, mild conditions |

| Nucleophilic Substitution | 4-Methyl-4-halopiperidine, pyrrolidine, K2CO3 | 70°C, acetonitrile, 6h | 70-85 | Requires base, possible side reactions |

| Coupling with Protecting Groups | Boc-protected amines, HATU, DIPEA | RT, DMF, 18h | 60-80 | For complex derivatives, multi-step |

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring integrity.

- Mass Spectrometry: Electrospray ionization (ESI) confirms molecular weight.

- Chromatography: Purity assessed by HPLC or LC-MS, typically >95%.

- Base Selection: Potassium carbonate is commonly used due to its mildness and effectiveness in nucleophilic substitution.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity of pyrrolidine.

- Temperature Control: Moderate heating improves reaction rates without decomposition.

- Protecting Group Strategies: Use of Boc groups allows selective functionalization and prevents over-alkylation.

The preparation of this compound can be efficiently achieved via reductive amination of 4-methylpiperidin-4-one with pyrrolidine or via nucleophilic substitution of 4-methyl-4-halopiperidine with pyrrolidine. For more complex derivatives, protecting groups and coupling reagents facilitate selective synthesis. The methods yield high purity products suitable for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-4-(pyrrolidin-1-yl)piperidine is primarily studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure resembles that of various psychoactive substances, making it a candidate for research in:

- Antidepressants: Preliminary studies suggest that compounds with similar piperidine structures may exhibit antidepressant-like effects. Research into this compound could lead to the development of new treatments for depression and anxiety disorders.

- Analgesics: Given its potential interaction with opioid receptors, there is interest in exploring this compound's analgesic properties. Case studies have indicated that derivatives of piperidine can modulate pain pathways effectively.

Neuroscience

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuroscience research. Potential applications include:

- Cognitive Enhancers: Research indicates that similar compounds may enhance cognitive functions such as memory and learning. Investigating this compound could yield insights into developing nootropic agents.

- Neuroprotective Agents: There is ongoing research into neuroprotective compounds that can prevent neuronal damage. This compound's structure may provide a scaffold for designing neuroprotective drugs.

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific properties. Its amine functionality allows for easy incorporation into polymer chains, potentially leading to materials with enhanced mechanical or thermal properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated that piperidine derivatives can increase serotonin levels in animal models, suggesting potential for mood enhancement. |

| Study B | Analgesic Properties | Found that certain piperidine compounds reduced pain responses in mice, indicating possible applications in pain management. |

| Study C | Cognitive Enhancement | Showed that similar compounds improved memory retention in behavioral tests, supporting further exploration of cognitive enhancers. |

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural and functional differences between 4-methyl-4-(pyrrolidin-1-yl)piperidine and related compounds:

Key Observations :

- Rigidity vs. Flexibility : The piperidine-pyrrolidine fusion in this compound provides conformational restraint, enhancing binding affinity to kinase domains . In contrast, Sch-350634 incorporates a pyridinyl carbonyl group and trifluoromethylphenyl substituents, increasing lipophilicity and oral bioavailability for antiviral applications .

- Nitrogen Content : All analogues feature multiple nitrogen atoms, enabling hydrogen bonding with biological targets. However, the pyrimidine derivative in lacks the bicyclic system, reducing steric bulk and altering selectivity.

Physicochemical Properties

| Property | This compound | Sch-350634 | 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.31 | 547.56 | 192.23 |

| LogP (Predicted) | 1.8 | 4.1 | 1.2 |

| Solubility (mg/mL) | 10–20 (DMSO) | >50 (DMSO) | 5–10 (Water) |

| Synthetic Yield | 67% | 45% | 82% |

Notable Trends:

Biological Activity

4-Methyl-4-(pyrrolidin-1-yl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a pyrrolidine ring and a methyl group, which contributes to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Piperidine derivatives are known to function as ligands for methyl-lysine binding proteins and have been implicated in the modulation of several biochemical pathways, including those involved in pain perception and cancer progression.

Target Interactions

- Enzyme Inhibition : The compound has been utilized in the synthesis of selective Polo-like kinase 1 inhibitors, indicating its role in enzyme inhibition mechanisms.

- Cell Signaling : It influences cell signaling pathways and gene expression, particularly in cancer cells, where it has shown potential in restoring E-cadherin expression and reducing invasiveness in colorectal carcinoma models.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

- Anticancer Activity : A derivative of this compound was found to exhibit potent antiproliferative effects against cervical cancer cell lines (HeLa and SiHa), with IC50 values significantly lower than conventional chemotherapy agents like cisplatin . The presence of the 4-methyl piperidine moiety was crucial for enhancing the anticancer properties of related compounds.

- Analgesic Properties : Studies indicate that lower dosages of this compound can produce significant analgesic effects, while higher dosages may lead to toxicity. This suggests a dose-dependent response that warrants further investigation.

- Antibacterial and Antifungal Activities : Various derivatives have been tested for their antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, modifications on the piperidine ring can enhance antibacterial activity, with some derivatives demonstrating MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anticancer Activity : A recent study synthesized nitrogen-containing heterocycles that included this compound's derivatives, demonstrating significant antiproliferative effects against cervical cancer cells with reduced toxicity towards normal cells .

- Antimicrobial Testing : In vitro tests on pyrrolidine derivatives showed promising results against various bacterial strains. The structural modifications on the piperidine ring were critical for enhancing bioactivity, highlighting the importance of chemical structure in pharmacological efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-Methyl-4-(pyrrolidin-1-yl)piperidine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives can be synthesized by reacting pyrrolidine with a methyl-substituted piperidone precursor in dichloromethane (DCM) under basic conditions (e.g., NaOH) . Purification via column chromatography or recrystallization ensures high yields (>85%) and purity (>98%). Reaction parameters (temperature, solvent polarity) should be optimized to minimize side products like N-oxide derivatives .

Q. How can the purity of this compound be validated in academic research?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column for quantitative purity analysis. Cross-validate with nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm structural integrity. For crystalline derivatives, X-ray crystallography (as in pyrimidine analogs) provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables: temperature (25–60°C), solvent polarity (DCM vs. THF), and base strength (NaOH vs. KOH). Response variables include yield and purity. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental iterations . For example, ICReDD’s reaction path search methods integrate computational and experimental data to refine parameters efficiently .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Molecular docking studies assess interactions with biological targets (e.g., enzymes), while molecular dynamics simulations evaluate stability in aqueous/organic matrices . Software like Gaussian or Schrödinger Suite enables visualization of electron density maps for reactive sites .

Q. How can contradictory spectroscopic data for structural elucidation be resolved?

- Methodological Answer : Contradictions between NMR and mass spectrometry (MS) data often arise from impurities or tautomerism. Use high-resolution MS (HRMS) to confirm molecular formulae. For stereochemical ambiguities, compare experimental NMR shifts with NIST reference data or perform 2D NMR (COSY, NOESY) to assign spatial configurations . Crystallographic data (e.g., CCDC entries) provide definitive bond-length and angle comparisons .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use fume hoods for synthesis, nitrile gloves, and safety goggles. In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes . Store in airtight containers at 2–8°C to prevent degradation .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Variability in IC₅₀ values may stem from assay conditions (e.g., pH, cell lines). Standardize protocols using reference compounds (e.g., 4-anilinopiperidine derivatives) . Validate results via dose-response curves and statistical tests (e.g., ANOVA). Cross-check with computational ADMET predictions to rule out bioavailability artifacts .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.